tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHVWLHXKQIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate generally involves:
- Starting from tert-butyl carbamate derivatives and benzotriazole-based intermediates.
- Formation of the sulfanylidenepropan-2-yl linkage through sulfur-containing reagents.
- Introduction of the 6-nitrobenzotriazol-1-yl group via nucleophilic substitution or coupling reactions.
- Protection and deprotection steps involving the tert-butyl carbamate (Boc) group to control reactivity.
Reaction parameters such as temperature, solvent choice, and catalysts are optimized for each step to maximize yield and purity. Analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) are employed for characterization.
Stepwise Preparation Method
Starting Materials and Initial Coupling
- Starting materials: tert-butyl carbamate (as the Boc-protected amine) and benzotriazole derivatives, particularly 6-nitrobenzotriazole.
- The Boc-protected amino acid esters or derivatives are prepared or procured, which serve as the backbone for the sulfanylidenepropan-2-yl moiety.
- The 6-nitrobenzotriazol-1-yl group is introduced by coupling the benzotriazole derivative with the sulfanylidenepropan-2-yl intermediate.
Formation of the Sulfanylidenepropan-2-yl Linkage
- Sulfur incorporation is typically achieved using thiol or sulfanyl reagents under controlled conditions.
- The sulfanylidene linkage is formed by reaction of the appropriate carbonyl or halide precursor with sulfur nucleophiles.
- Reaction conditions such as low temperature (often between -20 °C to 40 °C) and anhydrous solvents (e.g., ethyl acetate or dichloromethane) are maintained to prevent side reactions.
Optimization of Reaction Conditions
- Acid binding agents like N-methylmorpholine (NMM) or triethylamine (TEA) are used to neutralize generated acids and facilitate coupling.
- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt) are employed to activate carboxylic acids for amide bond formation.
- Phase-transfer catalysts like tetrabutylammonium bromide may be used in alkylation steps to enhance reactivity.
- Reaction times range from 3 to 5 hours, with monitoring by thin-layer chromatography (TLC) or HPLC.
Representative Synthetic Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | N-BOC-D-Serine + Isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate, 0 to 5 °C, 2 hours | Formation of mixed acid anhydride intermediate | High yield, ~93% |
| 2 | Addition of benzylamine solution dropwise at 10-15 °C, 2 hours | Condensation to form Boc-protected intermediate | Reaction monitored by TLC |
| 3 | Workup: extraction, acid and salt water washes, solvent evaporation | Purification by crystallization in hexane/ethyl acetate (8:1) | Product isolated as solid |
| 4 | Introduction of 6-nitrobenzotriazol-1-yl group via coupling using EDC·HCl/HOBt and triethylamine in DMF | Amide bond formation | Purified by reverse-phase HPLC, purity >90% |
| 5 | Formation of sulfanylidene linkage using sulfur nucleophiles under inert atmosphere at low temperature | Key step for sulfanylidenepropan-2-yl group | Confirmed by NMR and MS |
Analytical Characterization
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the chemical environment of protons and carbons, indicating successful coupling and functional group integrity.
- Mass Spectrometry: Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the expected molecular weight (~292.38 g/mol).
- Infrared Spectroscopy: Characteristic carbamate (–NHCOO–) and nitro (–NO2) absorption bands confirm functional groups.
- HPLC: Reverse-phase HPLC ensures product purity, typically above 90–95%.
Summary Table of Key Parameters
| Parameter | Value / Condition | Notes |
|---|---|---|
| Starting materials | tert-butyl carbamate, 6-nitrobenzotriazole, benzylamine | Purity critical |
| Solvents | Anhydrous ethyl acetate, DMF, dichloromethane | Dry conditions required |
| Temperature | -20 to 40 °C (optimal 0–15 °C) | Controlled to avoid side reactions |
| Catalysts / Reagents | EDC·HCl, HOBt, NMM, TEA, tetrabutylammonium bromide | Facilitate coupling and alkylation |
| Reaction time | 3–5 hours per step | Monitored by TLC/HPLC |
| Purification | Extraction, crystallization, reverse-phase HPLC | Achieves >90% purity |
| Characterization | ^1H/^13C NMR, MS, IR, HPLC | Confirms structure and purity |
Additional Remarks
- The compound's synthesis requires expertise in handling sensitive intermediates and controlling moisture and temperature.
- The presence of the nitro group on the benzotriazole ring can influence electron transfer properties, which may affect reaction kinetics.
- The sulfanylidene group formation is crucial and must be carefully controlled to avoid over-oxidation or side reactions.
- The Boc protecting group facilitates selective reactions on the amine functionality and is removed or retained depending on downstream applications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with specific molecular targets. The nitrobenzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl-sulfanylidene-propan-2-yl group can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we analyze structurally related carbamate derivatives documented in recent chemical databases and synthesis reports.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Diversity :
- The target compound’s nitrobenzotriazole and sulfanylidene groups distinguish it from simpler carbamates like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate , which lacks aromatic systems and sulfur-based reactivity .
- Compared to tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate , the sulfanylidene group (C=S) in the target compound is less electrophilic but may offer stronger metal-binding capabilities than the chlorosulfonyl group (SO₂Cl) .
Aromatic vs. Aliphatic Systems: The phenyl and benzotriazole groups in the target compound contrast with the cyclopentyl or pyridazine rings in others.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (426.49 g/mol) compared to cyclopentyl derivatives (~215 g/mol) suggests reduced solubility in polar solvents, which may necessitate formulation adjustments in drug development .
Reactivity and Stability :
- The nitro group in the target compound may confer oxidative instability under basic conditions, unlike the stable hydroxy groups in CAS 1330069-67-4. Conversely, the sulfanylidene moiety could undergo tautomerization or oxidation, unlike the inert tert-butyl carbamate group in other derivatives .
Biological Activity
The compound tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 423.49 g/mol. The structure incorporates a nitrobenzotriazole moiety, which is often associated with biological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O5S |
| Molecular Weight | 423.49 g/mol |
| CAS Number | 184951-89-1 |
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing nitro groups often exhibit inhibitory effects on various enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this derivative may also possess such properties.
- Interaction with Cellular Targets : The presence of the benzotriazole group can facilitate interactions with nucleic acids or proteins, altering cellular functions.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various benzotriazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibitors identified that similar compounds could inhibit Urokinase-Type Plasminogen Activator (uPA), which plays a role in cancer metastasis. Although the specific compound was not tested directly, its structural analogs demonstrated promising inhibitory effects .
Study 3: Toxicological Assessment
Toxicological evaluations indicated that while the compound exhibits biological activity, it also presents a risk profile that necessitates careful handling. The compound is classified under general industrial use, and safety data sheets recommend precautions due to potential toxicity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
